molecular formula C15H10ClFO B3071772 (E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 1013570-11-0

(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No.: B3071772
CAS No.: 1013570-11-0
M. Wt: 260.69 g/mol
InChI Key: HYXMAMXCRDQVBC-CMDGGOBGSA-N
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Description

(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds with the general structure of an aromatic ketone and an enone. Chalcones are known for their diverse biological activities and are used as precursors in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol-water mixture under reflux conditions for several hours. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and quality control.

Chemical Reactions Analysis

Types of Reactions

(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles like sodium methoxide or sodium ethoxide in polar aprotic solvents.

Major Products

    Oxidation: Epoxides, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Various substituted chalcones depending on the nucleophile used.

Scientific Research Applications

(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • (E)-1-(3-chlorophenyl)-3-(4-fluorophenyl)prop-2-en-1-one
  • (E)-1-(3-chlorophenyl)-3-(2-chlorophenyl)prop-2-en-1-one
  • (E)-1-(3-chlorophenyl)-3-(3-fluorophenyl)prop-2-en-1-one

Uniqueness

(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of both chlorine and fluorine atoms in the aromatic rings can enhance its potency and selectivity in various applications compared to similar compounds.

Properties

IUPAC Name

(E)-1-(3-chlorophenyl)-3-(2-fluorophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFO/c16-13-6-3-5-12(10-13)15(18)9-8-11-4-1-2-7-14(11)17/h1-10H/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYXMAMXCRDQVBC-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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